2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile
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Overview
Description
2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group attached to a 2,5-dimethoxyphenyl moiety through an oxoethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate nitrile compound under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxoethoxy linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile
- 2,5-Dimethoxy-4-iodoamphetamine
- 2-(2,5-Dimethoxyphenyl)-2-oxoethyl thiocyanate
Uniqueness
2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike some similar compounds, it features an oxoethoxy linker that can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H15NO4 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C17H15NO4/c1-20-13-7-8-17(21-2)14(9-13)15(19)11-22-16-6-4-3-5-12(16)10-18/h3-9H,11H2,1-2H3 |
InChI Key |
FUIKNNGSYXYUPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
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